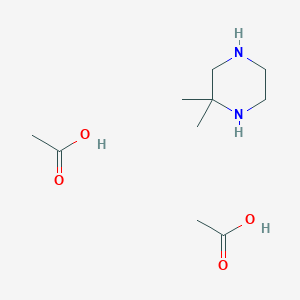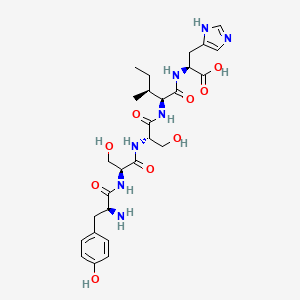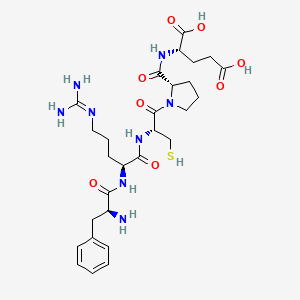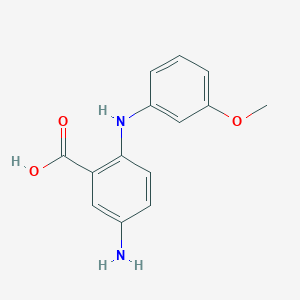![molecular formula C14H8BrCl B14219106 1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene CAS No. 832744-20-4](/img/structure/B14219106.png)
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8BrCl It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 4-chlorophenyl ethynyl group is attached to the second carbon
Méthodes De Préparation
The synthesis of 1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with bromobenzene and 4-chlorophenylacetylene.
Reaction Conditions: A common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out in the presence of a base, typically potassium carbonate, and a palladium catalyst like Pd(PPh3)4.
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ethynyl group to an ethyl group.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules. For example, it can undergo Sonogashira coupling to form new carbon-carbon bonds.
Applications De Recherche Scientifique
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in organic synthesis.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound in toxicology studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene exerts its effects depends on the specific reaction or application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, leading to changes in cellular function.
Pathways Involved: The compound may influence pathways related to oxidative stress, signal transduction, or gene expression, depending on its specific interactions.
Comparaison Avec Des Composés Similaires
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-[(4-chlorophenyl)ethynyl]benzene: This compound has the bromine atom at the fourth position instead of the second, leading to different reactivity and applications.
1-Bromo-2-[(4-bromophenyl)ethynyl]benzene:
1-Bromo-2-[(4-methylphenyl)ethynyl]benzene: The substitution of a chlorine atom with a methyl group changes the compound’s hydrophobicity and reactivity.
Propriétés
Numéro CAS |
832744-20-4 |
|---|---|
Formule moléculaire |
C14H8BrCl |
Poids moléculaire |
291.57 g/mol |
Nom IUPAC |
1-bromo-2-[2-(4-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrCl/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(16)10-7-11/h1-4,6-7,9-10H |
Clé InChI |
OSKVIIXNRQIMNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


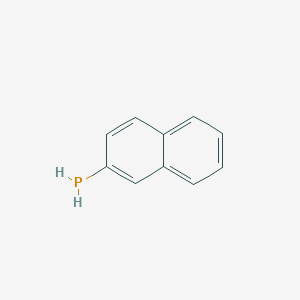
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
![1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14219032.png)

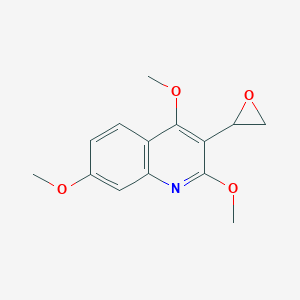

![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
